molecular formula C11H14ClN3S B130134 3-Piperazinobenzisothiazole hydrochloride CAS No. 144010-02-6

3-Piperazinobenzisothiazole hydrochloride

Cat. No.: B130134
CAS No.: 144010-02-6
M. Wt: 255.77 g/mol
InChI Key: DOQLJTKEUIJSKK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Piperazinobenzisothiazole hydrochloride typically involves a multi-step procedure. One common method starts with the reaction of 3-chloro-1,2-benzisothiazole with piperazine. The reaction is carried out in a suitable solvent such as t-butanol, and the mixture is heated to around 100°C under an inert atmosphere . The product is then purified through extraction and recrystallization processes . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Piperazinobenzisothiazole hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

3-Piperazinobenzisothiazole hydrochloride can be compared with other similar compounds, such as:

    3-(1-Piperazinyl)-1,2-Benzisoxazole: This compound also contains a piperazine ring but has an isoxazole moiety instead of a benzisothiazole.

    2-Piperazin-1-yl-1,3-Benzothiazole: This compound has a similar structure but with a different positioning of the nitrogen and sulfur atoms.

The uniqueness of this compound lies in its specific combination of piperazine and benzisothiazole moieties, which confer distinct pharmacological properties and make it a valuable intermediate in drug synthesis .

Properties

IUPAC Name

3-piperazin-1-yl-1,2-benzothiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S.ClH/c1-2-4-10-9(3-1)11(13-15-10)14-7-5-12-6-8-14;/h1-4,12H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQLJTKEUIJSKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NSC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30236557
Record name 3-(1-Piperazinyl)-1,2-benzisothiazole monohydrochloride
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Molecular Weight

255.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144010-02-6, 87691-88-1
Record name 1,2-Benzisothiazole, 3-(1-piperazinyl)-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144010-02-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperazin-1-yl-benzo[d]isothiazole hydrochloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-(1-Piperazinyl)-1,2-benzisothiazole monohydrochloride
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Record name 3-(1-Piperazinyl)-1,2-benzisothiazole monohydrochloride
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Record name 3-(piperazin-1-yl)-benzo[d]isothiazole hydrochloride
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Record name 1,2-Benzisothiazole, 3-(1-piperazinyl)-, hydrochloride (1:?)
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Record name 1,2-Benzisothiazole, 3-(1-piperazinyl)-, hydrochloride (1:1)
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Record name 3-(1-PIPERAZINYL)-1,2-BENZISOTHIAZOLE MONOHYDROCHLORIDE
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Synthesis routes and methods

Procedure details

Anhydrous piperazine (49.4 g, 0.57 mol) and t-butanol (10 mL) were added to a dry, 300 mL round bottom flask equipped with a mechanical stirrer, thermometer, condenser topped with a nitrogen inlet, and pressure-equalizing dropping funnel. After the flask was purged with nitrogen, it was heated to 100° C. in an oil bath. A solution of 3-chloro-1,2-benzisothiazole (19.45 g, 0.11 mol) in t-butanol (10 mL) was added to the addition funnel, and then slowly added to the reaction flask over 20 minutes to moderate an exothermic reaction (112-118° C.). Once addition was complete the yellow solution was heated to reflux (121 °C.) and then maintained at reflux for 24 hours. Thin-layer chromatography showed that the reaction was complete. The reaction mixture was cooled to 85° C. and 120 mL of water was added. The hazy solution was filtered and the filter cake rinsed with 60 mL of t-butanol/water (1:1) solution. The pH of the combined filtrate and wash was adjusted to 12.2 with 50% aqueous caustic. The aqueous solution was extracted with toluene (200 mL), the layers were separated, and the aqueous layer was extracted with fresh toluene (100 mL). The combined toluene layers were washed with water (75 mL), and then the toluene solution was concentrated in vacuo at 48° C. to 90 mL. Isopropanol (210 mL) was added to the concentrate and then the pH was slowly adjusted to 3.8 with 7.6 mL of concentrated hydrochloric acid. The resulting slurry was cooled to 0° C., granulated for 45 min, and then filtered. The filter cake was washed with cold isopropanol (50 mL) and then dried in vacuo at 40° C. to afford 23.59 g (80% yield) of 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride as an off white solid.
Quantity
49.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
19.45 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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